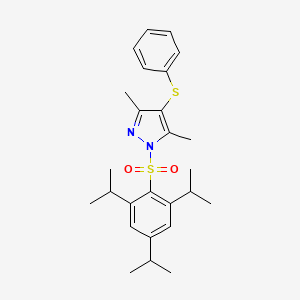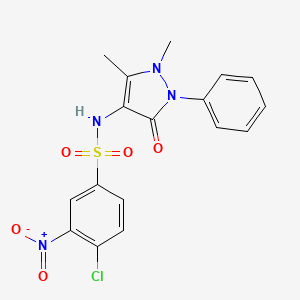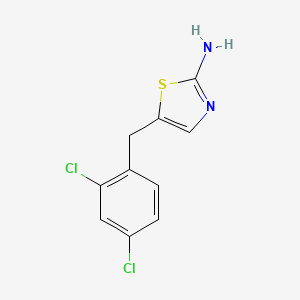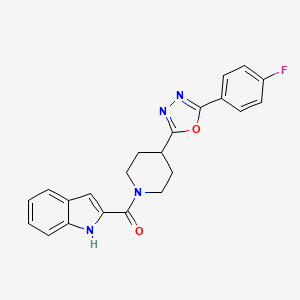
3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the phenylthio group: This step may involve the nucleophilic substitution of a halogenated pyrazole intermediate with thiophenol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylthio or sulfonyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenated compounds, thiols, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole: Lacks the sulfonyl and phenylthio groups, resulting in different chemical properties.
4-Phenylthio-1H-pyrazole: Lacks the dimethyl and sulfonyl groups, affecting its reactivity and applications.
1-((2,4,6-Triisopropylphenyl)sulfonyl)-1H-pyrazole: Lacks the dimethyl and phenylthio groups, leading to different biological and chemical behavior.
Uniqueness
The presence of both phenylthio and sulfonyl groups in 3,5-dimethyl-4-(phenylthio)-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole imparts unique chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
3,5-dimethyl-4-phenylsulfanyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S2/c1-16(2)21-14-23(17(3)4)26(24(15-21)18(5)6)32(29,30)28-20(8)25(19(7)27-28)31-22-12-10-9-11-13-22/h9-18H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWYCAKXKLAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)


![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![(E)-2-(benzylsulfonyl)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2721999.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
![6-(3-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2722001.png)
![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)


![methyl 3-[2-amino-N-methyl-3-(methylsulfanyl)propanamido]propanoate hydrochloride](/img/structure/B2722008.png)
